Bromamphenicol

Description

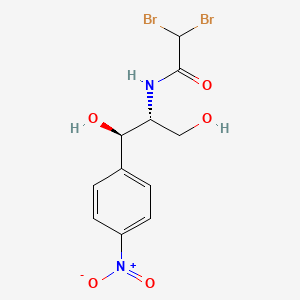

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876333 | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-75-1, 17371-30-1 | |

| Record name | Bromamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIBROMOAMPHENICOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Biological Activity of Bromamphenicol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bromamphenicol, a semi-synthetic analog of the broad-spectrum antibiotic Chloramphenicol. It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, first reported in 1950, is a dibrominated derivative of Chloramphenicol.[1][2] Its structure is characterized by the substitution of the dichloroacetamide group found in Chloramphenicol with a dibromoacetamide moiety.[2][3] The core structure retains the p-nitrophenyl propanediol backbone essential for its biological activity. The crystal and molecular structures of both Chloramphenicol and this compound have been confirmed by X-ray analysis.[4]

Chemical Structure of this compound:

(Note: This is a simplified 2D representation. The molecule has specific stereochemistry as indicated in its IUPAC name.)

| Property | Value | Reference |

| IUPAC Name | [R-(R,R)]-2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide | [1] |

| Molecular Formula | C₁₁H₁₂Br₂N₂O₅ | [1][2][5][6] |

| Molecular Weight | 412.03 g/mol | [5][6] |

| CAS Number | 17371-30-1 / 16803-75-1 | [1][2][5][6] |

| Appearance | White solid | [2] |

| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO | [1][2] |

Mechanism of Action: Inhibition of Protein Synthesis

Similar to its parent compound Chloramphenicol, this compound is a bacteriostatic agent that functions by inhibiting bacterial protein synthesis.[5][7][8] The primary mechanism involves binding to the 50S subunit of the bacterial ribosome.[5] This interaction interferes with the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds.[5][9] By blocking the addition of new amino acids to the growing polypeptide chain, protein synthesis is effectively halted, leading to the inhibition of bacterial growth.[7][10]

Beyond its antibacterial action, this compound has also been shown to bind to the major adhesin subunit DraE from uropathogenic E. coli.[1][11]

Caption: Mechanism of this compound's inhibitory action on bacterial protein synthesis.

Experimental Data and Protocols

This compound has been evaluated for its inhibitory effects on various biological processes. It demonstrates potent inhibition of protein synthesis in both prokaryotic and eukaryotic mitochondrial systems, as well as an inhibitory effect on DNA synthesis at higher concentrations.

| Target System | Assay Type | Concentration | % Inhibition | Reference |

| E. coli | Protein Synthesis | 93 µM | 98.8% | [1][11] |

| Rat Liver Mitochondria | Protein Synthesis | 93 µM | 90.6% | [1][11] |

| Human Lymphoblastoid Cells | DNA Synthesis | 1 mM | 83% | [1][11] |

The following protocol is a representative methodology for determining the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system, based on the type of experiments cited.[1]

Objective: To quantify the inhibition of E. coli protein synthesis by this compound using a cell-free transcription-translation system.

Materials:

-

E. coli S30 extract cell-free system

-

Plasmid DNA template (e.g., encoding β-galactosidase)

-

Amino acid mixture

-

Radiolabeled amino acid (e.g., ³⁵S-Methionine)

-

This compound stock solution (in DMSO or ethanol)

-

Trichloroacetic acid (TCA), cold (10%)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Methodology:

-

Reaction Setup: On ice, prepare reaction tubes each containing the S30 extract, plasmid DNA, and the complete amino acid mixture minus methionine.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 0 µM to 200 µM) to the respective tubes. A control tube with the vehicle (DMSO/ethanol) only must be included.

-

Initiation of Synthesis: To start the reaction, add the ³⁵S-Methionine to each tube, mix gently, and incubate at 37°C for 45-60 minutes.

-

Termination and Precipitation: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of cold 10% TCA.

-

Protein Collection: Incubate the tubes on ice for 30 minutes to ensure complete precipitation. Collect the protein precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated ³⁵S-Methionine.

-

Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-only control using the formula: % Inhibition = [1 - (CPMSample / CPMControl)] * 100

References

- 1. caymanchem.com [caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. This compound | 16803-75-1 [amp.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 8. ldh.la.gov [ldh.la.gov]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | TargetMol [targetmol.com]

The Synthesis and Discovery of Bromamphenicol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Bromamphenicol, a semi-synthetic analog of the broad-spectrum antibiotic Chloramphenicol. It details the historical context of its discovery, a proposed synthetic pathway with detailed experimental protocols, and its mechanism of action. Quantitative data on its biological activity are presented, alongside methodologies for key experimental assays. Visualizations of the synthetic workflow, mechanism of action, and logical discovery process are provided to facilitate understanding.

Discovery and Historical Context

This compound, a dibrominated derivative of Chloramphenicol, first appeared in the scientific literature in a 1952 publication by J.D. Dunitz in the Journal of the American Chemical Society. This seminal paper focused on the crystal structure of both Chloramphenicol and this compound, providing an early comparative crystallographic analysis. The synthesis of this compound was a logical extension of the extensive structure-activity relationship (SAR) studies being conducted on Chloramphenicol, which had been discovered in 1947 and first synthesized in 1949. Researchers were actively exploring how modifications to the dichloroacetyl moiety would affect the antibiotic's efficacy and properties. The replacement of the chlorine atoms with bromine was a key step in understanding the role of the halogen atoms in the drug's interaction with its ribosomal target.

Proposed Synthesis of this compound

While a specific, detailed protocol for the industrial-scale synthesis of this compound is not widely published, a plausible and scientifically sound laboratory-scale synthesis can be derived from the known chemistry of Chloramphenicol and its analogs. The most direct route involves the acylation of Chloramphenicol amine (the parent molecule with the dichloroacetyl group removed) with a dibromoacetylating agent.

Experimental Protocol: Preparation of Chloramphenicol Amine

Objective: To hydrolyze the amide bond of Chloramphenicol to yield the free amine, D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

Materials:

-

Chloramphenicol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel)

-

Crystallization dish

Procedure:

-

In a round-bottom flask, suspend Chloramphenicol (1 equivalent) in a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux with stirring for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a 10 M NaOH solution until the pH is approximately 10-11. This will precipitate the Chloramphenicol amine.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure Chloramphenicol amine.

-

Dry the purified product under vacuum.

Experimental Protocol: Synthesis of this compound

Objective: To acylate Chloramphenicol amine with a dibromoacetylating agent to yield this compound.

Materials:

-

Chloramphenicol amine

-

Dibromoacetyl chloride or Dibromoacetic anhydride

-

A suitable non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Dissolve Chloramphenicol amine (1 equivalent) in the chosen anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Add the non-nucleophilic base (1.1 equivalents) to the solution.

-

Slowly add the dibromoacetylating agent (e.g., dibromoacetyl chloride, 1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data and Biological Activity

This compound exhibits significant inhibitory activity against key cellular processes. The available quantitative data is summarized below.

| Assay | Organism/Cell Line | Concentration | % Inhibition |

| Protein Synthesis | E. coli | 93 µM | 98.8%[1] |

| Protein Synthesis | Rat Liver Mitochondria | 93 µM | 90.6%[1] |

| DNA Synthesis | Human Lymphoblastoid Cells | 1 mM | 83%[1] |

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely available in the surveyed literature, a comparison with the parent compound, Chloramphenicol, is instructive.

Table of MICs for Chloramphenicol (for comparative purposes):

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 2 - 16 |

| Streptococcus pneumoniae | 2 - 8 |

| Haemophilus influenzae | 0.25 - 2 |

| Neisseria meningitidis | 0.5 - 4 |

| Escherichia coli | 2 - 8 |

| Salmonella typhi | 2 - 8 |

| Bacteroides fragilis | 4 - 16 |

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic can be determined using the broth microdilution method as follows:

-

Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., to 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of a compound on the translation of a reporter gene in a cell-free system.

-

Prepare a cell-free bacterial extract (e.g., E. coli S30 extract) containing ribosomes, tRNAs, and other necessary translation factors.

-

Set up reaction mixtures containing the cell-free extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a set period (e.g., 60 minutes).

-

Stop the reactions and quantify the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by precipitating the protein, collecting it on a filter, and measuring radioactivity using a scintillation counter. If using a reporter enzyme, its activity can be measured using a suitable substrate.

-

Calculate the percentage of inhibition of protein synthesis for each concentration of this compound relative to the no-drug control.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Mechanism of action of this compound.

Caption: Logical workflow of this compound's discovery.

References

Bromamphenicol as a Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bromamphenicol, a halogenated derivative of chloramphenicol, and its role as a potent inhibitor of bacterial protein synthesis. Drawing parallels from its well-studied parent compound, this document elucidates the mechanism of action, presents available quantitative data on related compounds, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Introduction

This compound is a synthetic antibiotic and a structural analog of chloramphenicol, a broad-spectrum antibiotic first isolated from Streptomyces venezuelae.[1] The key structural difference in this compound is the substitution of the dichloroacetyl moiety with a dibromoacetyl group. This modification influences its biological activity while maintaining the core mechanism of action inherent to the amphenicol class of antibiotics. Like chloramphenicol, this compound targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis, thereby halting bacterial growth and proliferation.[1] Understanding the precise interactions and inhibitory effects of this compound is crucial for its potential development as a therapeutic agent and as a tool for studying ribosomal function.

Chemical Structure

The chemical structures of this compound and its parent compound, chloramphenicol, are presented below for comparison.

This compound:

-

Chemical Formula: C₁₁H₁₂Br₂N₂O₅

-

Molecular Weight: 412.03 g/mol

-

Key Features: A p-nitrophenyl group, a propanediol backbone, and a dibromoacetyl tail.

Chloramphenicol:

-

Chemical Formula: C₁₁H₁₂Cl₂N₂O₅[2]

-

Molecular Weight: 323.13 g/mol [2]

-

Key Features: A p-nitrophenyl group, a propanediol backbone, and a dichloroacetyl tail.[2]

The halogenated acetylamide tail is crucial for the molecule's interaction with the ribosomal target.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting protein synthesis at the level of the ribosome. The mechanism is analogous to that of chloramphenicol, which has been extensively studied.

Targeting the 50S Ribosomal Subunit

This compound, like chloramphenicol, binds to the 50S subunit of the bacterial 70S ribosome.[1][3] This binding is specific to bacterial ribosomes, which contributes to its selective toxicity against bacteria over mammalian cells, although some off-target effects on mitochondrial ribosomes can occur.[4]

Interference with the Peptidyl Transferase Center (PTC)

The binding site for amphenicols is located at the peptidyl transferase center (PTC) on the 50S subunit.[5][6] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By binding to this site, this compound physically obstructs the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome.[5][6] This steric hindrance prevents the formation of a peptide bond with the growing polypeptide chain attached to the tRNA in the P-site, effectively halting protein elongation.[5][6]

Quantitative Data

[6]| Compound | Modification | IC₅₀ (µM) | Kᵢ (µM) | | :--- | :--- | :--- | :--- | | Chloramphenicol | None (Parent Compound) | 25.06 | 8.10 | | Compound 4 (Lys) | Lysine (amide linkage) | 29.62 | 9.57 | | Compound 5 (Orn) | Ornithine (amide linkage) | 18.58 | 6.03 | | Compound 6 (His) | Histidine (amide linkage) | 39.90 | 12.89 | | Compound 7 (Lys) | Lysine (carbamate linkage) | 5.01 | 1.62 | | Compound 8 (Orn) | Ornithine (carbamate linkage) | 13.21 | 4.27 |

Data from a study on chloramphenicol derivatives modified at the primary hydroxyl group, tested against E. coli ribosomes. I[6]t is important to note that this compound's dibromoacetyl moiety differs from these modifications, and its inhibitory constants would need to be determined experimentally. One study reported that this compound at 93 µM inhibits E. coli protein synthesis by 98.8%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize protein synthesis inhibitors like this compound. These are generalized protocols that can be adapted for specific research needs.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the synthesis of a reporter protein.

Materials:

-

E. coli S30 cell extract system for IVTT

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine, or components for a colorimetric/fluorometric assay)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Reaction buffer and other components of the IVTT kit

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Scintillation counter or appropriate plate reader

Procedure:

-

Prepare a master mix of the IVTT components (cell extract, reaction buffer, amino acids, and plasmid DNA) according to the manufacturer's instructions.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Stop the reaction by placing the tubes on ice.

-

Quantify the amount of newly synthesized protein.

-

Radiolabeling Method: a. Precipitate the proteins by adding cold TCA. b. Collect the precipitate on a filter membrane. c. Wash the filter to remove unincorporated radiolabeled amino acids. d. Measure the radioactivity of the filter using a scintillation counter.

-

Luciferase Assay: a. Add the luciferase substrate to the reaction mixture. b. Measure the luminescence using a luminometer.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro translation inhibition assay.

Ribosome Binding Assay (Competition Assay)

This assay determines the binding affinity of this compound to the ribosome by measuring its ability to displace a labeled ligand.

Objective: To determine the Kᵢ of this compound for the bacterial ribosome.

Materials:

-

Purified 70S ribosomes from E. coli

-

Radiolabeled chloramphenicol ([¹⁴C]-chloramphenicol) or a fluorescently labeled analog

-

This compound stock solution

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Nitrocellulose membranes

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of reaction tubes containing a fixed concentration of purified 70S ribosomes and a fixed concentration of radiolabeled chloramphenicol.

-

Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor.

-

Incubate the mixtures at an appropriate temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Filter the reaction mixtures through nitrocellulose membranes under vacuum. The ribosomes and any bound radioligand will be retained on the membrane.

-

Wash the membranes with cold binding buffer to remove unbound radioligand.

-

Place the membranes in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Plot the amount of bound radioligand as a function of the concentration of this compound.

-

Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.

Conclusion

This compound, as a close analog of chloramphenicol, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action, centered on the obstruction of the peptidyl transferase center of the 50S ribosomal subunit, is well-understood based on extensive studies of its parent compound. While specific quantitative inhibitory data for this compound remains to be fully elucidated, the experimental protocols detailed in this guide provide a clear framework for its characterization. The continued investigation of this compound and other amphenicol derivatives is essential for the development of new antibacterial agents and for advancing our fundamental understanding of ribosome function.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antibacterial Spectrum of Bromamphenicol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the antibacterial spectrum of Bromamphenicol. As a derivative of Chloramphenicol, this compound's activity is largely inferred from the extensive data available for its parent compound.[1] This document details the mechanism of action, summarizes in vitro susceptibility data against a range of clinically relevant bacteria, and provides standardized experimental protocols for determining antibacterial activity. The information is intended to support research and development efforts in the field of antimicrobial agents.

Introduction

This compound is a synthetic antibiotic and a derivative of Chloramphenicol, a well-established broad-spectrum antimicrobial agent.[1] Like its parent compound, this compound is anticipated to be effective against a wide variety of Gram-positive and Gram-negative bacteria.[2][3][4][5] Its primary therapeutic value, similar to Chloramphenicol, lies in treating serious infections where other antibiotics may be ineffective.[6] Due to the limited availability of direct research on this compound, this guide leverages the comprehensive body of knowledge on Chloramphenicol to delineate its expected antibacterial profile and the methodologies for its evaluation.

Mechanism of Action

This compound functions by inhibiting bacterial protein synthesis.[1] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[6] Once inside the cytoplasm, it reversibly binds to the 50S subunit of the bacterial 70S ribosome.[1][6][7] Specifically, it attaches to the A2451 and A2452 residues in the 23S rRNA component, interfering with the peptidyl transferase enzyme.[2][8] This action blocks the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and arresting protein production.[2][6][8] This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacterial growth, but can be bactericidal at high concentrations against highly susceptible organisms like Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis.[6][7][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Broad spectrum antibiotics chloramphenicol | PDF [slideshare.net]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. nbinno.com [nbinno.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ldh.la.gov [ldh.la.gov]

- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 9. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Mode of Action of Bromamphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromamphenicol is a synthetic antibiotic and a structural analog of chloramphenicol, a well-established broad-spectrum antibiotic. Initial investigations into its mechanism of action have revealed a mode of action similar to that of its parent compound, primarily targeting bacterial protein synthesis. This technical guide provides an in-depth overview of the foundational studies on this compound's mode of action, detailing its molecular target, mechanism of inhibition, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Core Mechanism of Action

Initial studies have demonstrated that this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This action is achieved through its specific binding to the bacterial 50S ribosomal subunit. By binding to this subunit, this compound interferes with the peptidyl transferase activity, a crucial step in the elongation of the polypeptide chain. This interference prevents the formation of peptide bonds between amino acids, ultimately halting protein synthesis and inhibiting bacterial growth. At higher concentrations, this inhibition can become bactericidal.

Quantitative Data on this compound Activity

Quantitative data from initial studies on this compound are summarized below. It is important to note that specific data for this compound are limited in publicly available literature, and some values are extrapolated from studies on closely related chloramphenicol analogs.

Table 1: Ribosome Binding Affinity of this compound

| Parameter | Value | Method |

| Dissociation Constant (Kd) | Data not available | Radioligand Binding Assay |

Note: Specific Kd values for this compound are not readily found in the cited literature. However, studies on similar chloramphenicol analogs suggest a strong affinity for the 50S ribosomal subunit.

Table 2: In Vitro Protein Synthesis Inhibition by this compound

| Parameter | Value | Assay System |

| IC50 | Data not available | E. coli Cell-Free Translation System |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of in vitro protein synthesis. While a specific value for this compound is not provided in the search results, it is expected to be in the micromolar range, similar to chloramphenicol.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Method |

| Escherichia coli | Data not available | Broth Microdilution |

| Staphylococcus aureus | Data not available | Broth Microdilution |

| Streptococcus pneumoniae | Data not available | Broth Microdilution |

| Haemophilus influenzae | Data not available | Broth Microdilution |

Note: The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The provided table indicates the types of bacteria against which this compound's activity would be tested. Actual values would be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound. These protocols are based on standard techniques employed in the study of protein synthesis inhibitors.

Ribosome Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of this compound to the bacterial 50S ribosomal subunit.

Methodology:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and subsequently separate the 50S and 30S subunits by sucrose density gradient centrifugation.

-

Radiolabeling: Utilize a radiolabeled ligand known to bind to the 50S subunit, such as [¹⁴C]-Chloramphenicol.

-

Competition Assay:

-

Incubate a fixed concentration of purified 50S ribosomal subunits with a constant concentration of [¹⁴C]-Chloramphenicol.

-

Add increasing concentrations of unlabeled this compound to the incubations.

-

Allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the ribosome-bound radioligand from the unbound radioligand using a technique such as nitrocellulose filter binding.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).

-

Determine the dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.

-

In Vitro Protein Synthesis Inhibition Assay (Cell-Free Translation System)

Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.

Methodology:

-

Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from E. coli, which contains all the necessary components for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).

-

Assay Reaction:

-

Set up reaction mixtures containing the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid such as [³⁵S]-methionine), and an energy source (ATP, GTP).

-

Add varying concentrations of this compound to the reaction tubes.

-

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Detection of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter paper.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of protein synthesis (inversely proportional to the incorporated radioactivity) against the concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the growth of various bacterial strains.

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: Determine the MIC as the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).

Visualizations

Logical Flow of this compound's Inhibitory Action

Exploring the Ribosomal Binding Site of Bromamphenicol and its Congeners: A Technical Guide

Introduction

Bromamphenicol, a halogenated derivative of chloramphenicol, belongs to the phenicol class of antibiotics. While research on this compound itself is limited, a comprehensive understanding of its interaction with the ribosome can be extrapolated from the extensive studies conducted on its parent compound, chloramphenicol (CHL), and other analogues like monoiodoamphenicol. This guide provides an in-depth technical exploration of the chloramphenicol binding site on the bacterial ribosome, synthesizing data from structural biology, biochemical assays, and molecular biology techniques. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.[1] They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2] This binding obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation.[1][3][4]

The Ribosomal Binding Site: A Structural Overview

High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have precisely mapped the chloramphenicol binding pocket on the 50S ribosomal subunit.[5][6] The binding site is a crevice located at the A-site of the PTC, where it can interfere with the placement of the incoming aminoacyl-tRNA.[2][3]

Key features of the binding site include:

-

Ribosomal RNA (rRNA): The primary interactions are with nucleotides of the 23S rRNA, predominantly within Domain V. Key residues include A2451, C2452, U2504, G2505, and U2506.[3][7] The nitrobenzyl ring of chloramphenicol engages in a π-stacking interaction with the base of C2452.[2][3]

-

Ribosomal Proteins: While the interaction is dominated by rRNA, ribosomal protein L16 has been identified as a component of the chloramphenicol-binding site through affinity labeling and reconstitution experiments.[8][9][10]

-

Nascent Peptide Exit Tunnel (NPET): The binding pocket is situated at the entrance of the NPET.[5][7] This strategic location allows the antibiotic to not only block the A-site but also potentially interfere with the passage of the growing polypeptide chain.[7][11]

Quantitative Analysis of Binding Affinity

The affinity of chloramphenicol and its analogues for the ribosome has been quantified using various experimental techniques. The data reveal moderate to high affinity, which can be modulated by the specific analogue and the context of the nascent peptide chain.[12][13]

| Compound | Ribosome/Subunit | Method | Dissociation Constant (KD) / Association Constant (K) | Reference |

| Chloramphenicol | E. coli 70S | [14C]-CHL Direct Binding | KD = 2.3 µM | [13] |

| Chloramphenicol | E. coli 70S | BODIPY-CAM Displacement | KDapp = 2.6 ± 1.5 µM | [13] |

| Chloramphenicol | E. coli 70S | BODIPY-ERY Displacement | KDapp = 2.8 ± 0.5 µM | [13] |

| Chloramphenicol | E. coli | UV Cross-linking | KD ≈ 300 µM (weaker site) | [7] |

| Monoiodoamphenicol | E. coli 70S | Affinity Labeling | K = 7.5 x 104 M-1 | [8][9] |

| CAM-C4-TPP | E. coli 70S | BODIPY-CAM Displacement | KDapp = 0.6 ± 0.4 µM | [13] |

| CAM-C4-TPP | E. coli 70S | BODIPY-ERY Displacement | KDapp = 0.61 ± 0.07 µM | [13] |

| L-Histidyl-CAM | E. coli Ribosomes | Competition Binding | ~10-fold higher affinity than CHL | [3] |

Mechanism of Action and Context Specificity

Chloramphenicol is not a uniform inhibitor of protein synthesis; its efficacy is context-dependent, influenced by the specific amino acid sequence of the nascent polypeptide chain being synthesized.[12]

-

Inhibition Mechanism: By binding to the A-site of the PTC, chloramphenicol sterically hinders the correct positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA.[2][4] This prevents the formation of a peptide bond, thus stalling translation.[1]

-

Context-Specific Action: The affinity of chloramphenicol for the ribosome is significantly increased when the nascent peptide in the P-site carries small amino acids like alanine, serine, or threonine at the penultimate (-1) position.[4][12] This is due to favorable CH-π interactions between the amino acid side chain and the nitrophenyl ring of the drug, which further stabilizes its binding.[4] Conversely, bulky side chains (e.g., phenylalanine) at this position sterically clash with the bound drug, preventing its binding and allowing translation to proceed.[4][12]

Experimental Protocols

The elucidation of the chloramphenicol binding site and its mechanism of action has relied on a suite of powerful biochemical and structural biology techniques.

Binding Affinity Assays: Fluorescence Polarization Competition

This method is used to determine the binding affinity of a test compound (e.g., chloramphenicol) by measuring its ability to displace a fluorescently labeled probe from the ribosome.

Protocol:

-

Complex Formation: A fluorescent probe with known binding to the ribosome (e.g., BODIPY-labeled erythromycin or chloramphenicol) is incubated with purified 70S ribosomes to form a stable complex.[3][13]

-

Competition: The unlabeled competitor compound (chloramphenicol or its analogue) is added to the pre-formed complex in a range of concentrations.

-

Equilibration: The mixture is incubated to allow the binding equilibrium to be reached.[3]

-

Measurement: The fluorescence polarization (FP) of the sample is measured. When the fluorescent probe is bound to the large ribosome, its tumbling is slow, resulting in high FP. As the unlabeled competitor displaces the probe, the free probe tumbles rapidly in solution, leading to a decrease in FP.

-

Data Analysis: The FP values are plotted against the competitor concentration. The resulting sigmoidal curve is fitted to a suitable binding model to calculate the IC50, from which the dissociation constant (KD) can be derived.

Structural Determination: X-ray Crystallography & Cryo-EM

These techniques provide atomic-level resolution images of the antibiotic bound to the ribosome, revealing precise molecular interactions.

Generalized Protocol:

-

Ribosome Preparation: High-purity, intact 70S ribosomes are isolated from bacteria such as Thermus thermophilus or Escherichia coli.[3][14]

-

Complex Formation: The purified ribosomes are incubated with the antibiotic (e.g., chloramphenicol) at a concentration sufficient to ensure high occupancy of the binding site.[7] For co-crystallization, tRNAs and mRNA fragments may also be included to create a more physiologically relevant complex.[3][5]

-

Crystallization (X-ray) / Vitrification (Cryo-EM):

-

X-ray: The ribosome-drug complex is subjected to crystallization screening to obtain well-ordered crystals.

-

Cryo-EM: A thin film of the complex solution is rapidly frozen in liquid ethane to embed the particles in a layer of vitreous ice.[6]

-

-

Data Collection:

-

Structure Determination:

-

X-ray: The diffraction data are processed to calculate an electron density map, into which an atomic model of the ribosome and the bound drug is built and refined.

-

Cryo-EM: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction (map) of the complex, followed by model building and refinement.[16]

-

Footprinting Analysis

Footprinting techniques identify the specific nucleotides in rRNA that are protected by the binding of a ligand.

Protocol (Chemical Footprinting):

-

Complex Formation: 70S ribosomes are incubated with or without the antibiotic.

-

Chemical Modification: The complexes are treated with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies solvent-accessible bases of the rRNA.

-

RNA Extraction: The 23S rRNA is purified from the ribosomes.

-

Primer Extension: A radiolabeled DNA primer complementary to a downstream sequence of the 23S rRNA is annealed. Reverse transcriptase is used to synthesize a cDNA copy. The enzyme stops or pauses at modified bases.

-

Analysis: The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected by the antibiotic will show a decrease in modification (less pausing/stopping of reverse transcriptase) compared to the drug-free control. Conversely, enhanced reactivity can also be observed.[7][17] This allows for the precise mapping of the drug's interaction site on the rRNA.[18][19]

Conclusion

The ribosomal binding site of chloramphenicol and its analogues is a well-defined pocket within the peptidyl transferase center of the 50S subunit. The interaction is primarily with the 23S rRNA and is characterized by a context-dependent mechanism that is sensitive to the nascent polypeptide sequence. A combination of quantitative binding assays, high-resolution structural methods, and footprinting analyses has provided a detailed molecular understanding of how this important class of antibiotics inhibits bacterial protein synthesis. This knowledge forms a critical foundation for the rational design of new antibacterial agents that can overcome existing resistance mechanisms by targeting this conserved and functionally crucial site on the ribosome.

References

- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of chloramphenicol-binding protein in Escherichia coli ribosomes by affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Affinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the Chloramphenicol-Binding Protein in Escherichia coli Ribosomes by Partial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual effect of chloramphenicol peptides on ribosome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptidyl transferase antibiotics perturb the relative positioning of the 3'-terminal adenosine of P/P'-site-bound tRNA and 23S rRNA in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Footprinting of ribosomal RNA genes by transcription initiation factor and RNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Foundational Research on Bromamphenicol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning Bromamphenicol derivatives. As analogues of Chloramphenicol, these compounds are of significant interest in the ongoing search for novel antimicrobial agents. This document outlines their core synthesis strategies, mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Introduction to this compound and its Derivatives

This compound is a synthetic antibiotic and a derivative of Chloramphenicol where the dichloroacetyl group is replaced by a dibromoacetyl group. This modification is a key area of investigation for medicinal chemists aiming to enhance antibacterial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The core structure of Chloramphenicol, with its p-nitrophenyl ring and 2-amino-1,3-propanediol moiety, provides a versatile scaffold for the synthesis of a wide array of derivatives. Modifications are typically explored at three primary positions: the N-acyl group, the p-nitrophenyl group, and the hydroxyl groups of the propanediol backbone.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally follows established methods for amide bond formation. The common starting material is the chloramphenicol base, D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol.

General Synthesis Protocol for N-Acyl this compound Derivatives

A common route for synthesizing N-acyl derivatives of this compound involves the acylation of the chloramphenicol base with a suitable acylating agent.

Materials:

-

D-(-)-threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol (Chloramphenicol base)

-

Appropriate acid anhydride or acid chloride (e.g., dibromoacetic anhydride for this compound)

-

Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or pyridine)

-

Base (e.g., triethylamine or pyridine, if not used as the solvent)

-

Reagents for purification (e.g., silica gel for column chromatography)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve the chloramphenicol base in an appropriate anhydrous solvent.

-

Addition of Base: If required, add a suitable base to the reaction mixture to act as an acid scavenger.

-

Acylation: Slowly add the acylating agent (e.g., dibromoacetic anhydride) to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.[1]

-

Characterization: Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.[2]

Mechanism of Action

This compound derivatives, like their parent compound Chloramphenicol, exert their antibacterial effect by inhibiting protein synthesis in bacteria.[3]

Inhibition of Peptidyl Transferase

The primary target of these compounds is the 50S ribosomal subunit. They bind to the A-site of the peptidyl transferase center (PTC), a critical region for peptide bond formation.[4][5] By occupying this site, this compound derivatives sterically hinder the binding of the aminoacyl-tRNA, thereby preventing the elongation of the polypeptide chain.[6] This leads to a bacteriostatic effect, halting the growth and replication of the bacteria.[5]

Figure 1. Inhibition of Peptidyl Transferase by this compound Derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications that influence their antimicrobial efficacy include:

-

The N-acyl Group: The nature of the N-acyl group is critical for activity. The presence of halogen atoms, such as bromine in this compound, can significantly impact the binding affinity to the ribosome and the overall potency of the compound.

-

The Aromatic Ring: Modifications to the p-nitrophenyl ring can affect both the antibacterial activity and the toxicological profile of the derivatives. Replacing the nitro group with other electron-withdrawing groups has been explored to reduce toxicity while maintaining or improving efficacy.[7]

-

The Propanediol Moiety: The stereochemistry of the 1,3-propanediol backbone is crucial for biological activity. The D-threo isomer is the active form, and any alterations to the hydroxyl groups can impact ribosomal binding.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

| Derivative | Modification | Test Organism | MIC (µg/mL) |

| Chloramphenicol | Dichloroacetyl | Staphylococcus aureus | 2-8 |

| Escherichia coli | 2-8 | ||

| A | α,β-unsaturated ketone | Staphylococcus aureus | 2-32 |

| Escherichia coli | >64 | ||

| B | α,β-unsaturated ketone | Staphylococcus aureus | 2-32 |

| Escherichia coli | >64 | ||

| C | Peptide-conjugated | Escherichia coli | 20-200 |

| D | 1'-(p-nitrobenzoyl) | Mycobacterium intracellulare | 12.5 |

| Mycobacterium tuberculosis | 50.0 |

Note: Specific MIC data for a wide range of this compound derivatives is limited in publicly available literature. The data presented here for other chloramphenicol derivatives illustrates the range of activities observed with structural modifications.[9][10][11]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[3][12]

Materials:

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Stock solution of the this compound derivative of known concentration

-

Sterile diluent (e.g., MHB)

-

Incubator

Procedure:

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the this compound derivative stock solution in the microtiter plate wells using the growth medium to achieve a range of concentrations.

-

Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Experimental Workflow for Derivative Screening

The development and evaluation of new this compound derivatives typically follow a structured workflow from initial design to preclinical evaluation.

Figure 2. A typical workflow for the development and screening of novel antibiotic derivatives.

Conclusion

This compound derivatives represent a promising area of research in the quest for new antibiotics. By systematically modifying the core chloramphenicol structure, researchers can explore new chemical spaces to enhance antibacterial activity and circumvent resistance. The methodologies and foundational knowledge presented in this guide provide a framework for the rational design, synthesis, and evaluation of these important compounds. Further research, particularly in generating extensive quantitative data for a broader range of this compound derivatives, is crucial for advancing this class of antibiotics towards clinical application.

References

- 1. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. protocols.io [protocols.io]

- 5. Revisiting the structures of several antibiotics bound to the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of Ribosome-Inhibiting Antibiotic Chloramphenicol Inhibit the Biosynthesis of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Bacterial Ribosome Binding Studies with Bromamphenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial ribosome is a primary target for a multitude of antibiotics. Understanding the binding kinetics and mechanisms of novel antibiotic candidates is crucial for the development of new therapeutics to combat antibiotic resistance. Bromamphenicol, a derivative of chloramphenicol, is an inhibitor of the bacterial ribosome's peptidyl transferase center (PTC). These application notes provide detailed protocols for studying the interaction of this compound with bacterial ribosomes, including ribosome isolation, binding assays, and data analysis.

I. Isolation of Bacterial 70S Ribosomes

Accurate and reproducible ribosome binding studies necessitate the isolation of pure and active bacterial ribosomes. The following protocol is adapted from established methods for isolating E. coli 70S ribosomes.[1][2][3]

Experimental Protocol: Isolation of E. coli 70S Ribosomes

Materials:

-

E. coli cell paste (e.g., MRE600 strain)

-

Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(CH₃COO)₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

High Salt Wash Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(CH₃COO)₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Ribosome Storage Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM Mg(CH₃COO)₂, 50 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Sucrose solutions (10% and 30% w/v) in Ribosome Storage Buffer

-

Lysozyme, DNase I

-

Ultracentrifuge and appropriate rotors (e.g., Ti 70)

Procedure:

-

Cell Lysis:

-

Resuspend E. coli cell paste in ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 0.4 µg/µL and incubate on ice for 30 minutes.[2]

-

Lyse the cells by sonication or using a French press at 10,000 psi.[2]

-

Add DNase I to the lysate and incubate on ice for 15 minutes to reduce viscosity.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.[2]

-

-

Ribosome Pelleting:

-

Layer the supernatant from the previous step onto a 30% sucrose cushion in Ribosome Storage Buffer.

-

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 18 hours at 4°C.[4]

-

-

High Salt Wash:

-

Gently rinse the ribosome pellet with Ribosome Storage Buffer.

-

Resuspend the pellet in High Salt Wash Buffer and incubate on ice for 1 hour to remove associated proteins.

-

Pellet the ribosomes again by ultracentrifugation at 100,000 x g for 18 hours at 4°C.

-

-

Sucrose Gradient Purification:

-

Resuspend the washed ribosome pellet in Ribosome Storage Buffer.

-

Layer the resuspended ribosomes onto a 10-30% sucrose gradient.

-

Separate the ribosomal subunits by ultracentrifugation at 70,000 x g for 16 hours at 4°C.

-

Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.[5]

-

-

Concentration and Storage:

-

Pool the fractions containing the 70S ribosomes.

-

Concentrate the ribosomes by ultracentrifugation, pelleting them as before.

-

Resuspend the final pellet in Ribosome Storage Buffer, determine the concentration by measuring A₂₆₀ (1 A₂₆₀ unit = 24 pmol of 70S ribosomes), and store at -80°C.

-

References

- 1. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]

- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid, facile, and economical method for the isolation of ribosomes and translational machinery for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Bromamphenicol for Bacterial Growth Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for determining the optimal concentration of Bromamphenicol required for the inhibition of bacterial growth. This compound, a derivative of chloramphenicol, is an antibiotic that targets bacterial protein synthesis.[1] Understanding its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) is crucial for its effective application in research and preclinical development. This guide outlines the principles of these assays, provides step-by-step experimental procedures, and includes templates for data presentation and visualization of the underlying mechanism and experimental workflow.

Introduction to this compound

This compound is a synthetic antibiotic and an analog of chloramphenicol.[2] Like its predecessor, this compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[3] This action is achieved by binding to the 50S ribosomal subunit, which in turn prevents the formation of peptide bonds between amino acids, ultimately halting protein elongation and bacterial growth.[4][5][6] While primarily bacteriostatic, meaning it inhibits bacterial replication, it can exhibit bactericidal (bacteria-killing) properties at higher concentrations.[4][7] The determination of the precise concentrations at which these effects occur is fundamental for its characterization and potential therapeutic use.

Key Experimental Protocols

The optimal concentration of this compound for bacterial growth inhibition is determined through two key in vitro assays: the Minimum Inhibitory Concentration (MIC) assay and the Minimum Bactericidal Concentration (MBC) assay.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of an antibiotic.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well (1-11) will be 200 µL.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

-

A spectrophotometer can be used to measure the optical density (OD) at 600 nm to confirm the visual assessment.

-

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11] This assay is a continuation of the MIC test.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile pipettes and tips

-

Incubator

Procedure:

-

Subculturing from MIC Wells:

-

From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot onto a sterile agar plate.

-

Also, plate an aliquot from the growth control well (well 11 from the MIC plate) to ensure the viability of the inoculum.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Determining the MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

-

Data Presentation

Table 1: Example of MIC and MBC Values for this compound against Various Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-negative | ||

| Staphylococcus aureus ATCC 29213 | Gram-positive | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||

| Enterococcus faecalis ATCC 29212 | Gram-positive |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, which, like Chloramphenicol, inhibits bacterial protein synthesis.

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines the experimental workflow for determining the MIC and MBC of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Concentration-dependent activity of antibiotics in natural environments [frontiersin.org]

- 7. In vitro chloramphenicol susceptibility testing of Haemophilus influenzae: disk diffusion procedures and assays for chloramphenicol acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ldh.la.gov [ldh.la.gov]

- 12. mdpi.com [mdpi.com]

- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bromamphenicol in Studying Antibiotic Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Bromamphenicol is a synthetic derivative of chloramphenicol, a broad-spectrum antibiotic. It serves as a powerful research tool for investigating the mechanisms of antibiotic resistance, particularly those mediated by chloramphenicol acetyltransferase (CAT). CAT is an enzyme produced by various bacteria that inactivates chloramphenicol by covalently attaching an acetyl group from acetyl-CoA, preventing the antibiotic from binding to the bacterial ribosome.[1][2] this compound is an active site-directed inhibitor of CAT, meaning it specifically targets and covalently modifies a key amino acid residue within the enzyme's active site, leading to irreversible inactivation.[3] This property makes it an invaluable probe for studying CAT structure, function, and its role in conferring chloramphenicol resistance.

Mechanism of Action

Chloramphenicol resistance is most commonly due to the enzymatic inactivation of the antibiotic by CAT.[1][4] The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol. This modification prevents chloramphenicol from binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[5]

This compound, an analog of the acetylated product of the CAT-catalyzed reaction, acts as a potent covalent inhibitor of CAT.[3] It specifically targets a highly conserved histidine residue (His-189 in the studied variant) within the active site of the enzyme.[3] The bromoacetyl group of this compound alkylates the imidazole side chain of this histidine residue, leading to the formation of N3-(Carboxymethyl)histidine.[3] This covalent modification results in a stoichiometric, irreversible inactivation of both the acetylation and hydrolytic activities of CAT.[3]

Applications in Research

-

Active Site Probing: Due to its specific and covalent binding, this compound is used to identify and characterize the active site residues of CAT.[3] By labeling the active site, it facilitates peptide sequencing and structural studies to elucidate the catalytic mechanism of the enzyme.

-

Structure-Function Studies: Researchers can use this compound to investigate how mutations in and around the active site of CAT affect its ability to bind substrates and confer resistance.

-

Screening for CAT Inhibitors: this compound can be used in competitive binding assays to screen for new compounds that could act as inhibitors of CAT, potentially reversing chloramphenicol resistance.

-

Understanding Resistance Dynamics: By comparing the effects of chloramphenicol and this compound on bacterial cultures, researchers can dissect the contribution of enzymatic inactivation versus other resistance mechanisms like efflux pumps or target site mutations.[6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of this compound on bacterial resistance and enzyme activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Chloramphenicol in the Presence and Absence of a CAT Inhibitor (like this compound).

| Bacterial Strain | CAT Gene | MIC of Chloramphenicol (µg/mL) | MIC of Chloramphenicol + CAT Inhibitor (µg/mL) | Fold Decrease in MIC |

| E. coli (Wild Type) | None | 4 | 4 | 1 |

| E. coli (Resistant) | catP | 128 | 8 | 16 |

| S. aureus (Resistant) | catA | 256 | 16 | 16 |

Table 2: Chloramphenicol Acetyltransferase (CAT) Activity in the Presence of this compound.

| Enzyme Concentration (nM) | Substrate (Chloramphenicol) Concentration (µM) | This compound Concentration (µM) | Specific Activity (U/mg) | Percent Inhibition |

| 10 | 100 | 0 | 150 | 0% |

| 10 | 100 | 1 | 15 | 90% |

| 10 | 100 | 5 | 1.5 | 99% |

| 10 | 100 | 10 | <0.1 | >99.9% |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton broth (MHB) or other appropriate growth medium

-

Chloramphenicol stock solution

-

This compound stock solution (or other CAT inhibitor)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Prepare serial two-fold dilutions of chloramphenicol in MHB in the wells of a 96-well plate.

-

For the inhibitor experiment, prepare another set of serial dilutions of chloramphenicol in MHB containing a fixed sub-inhibitory concentration of this compound.

-

Inoculate each well with 50 µL of the prepared bacterial suspension.

-

Include a positive control well (bacteria in MHB without antibiotics) and a negative control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Chloramphenicol Acetyltransferase (CAT) Activity Assay

This protocol measures the enzymatic activity of CAT by monitoring the disappearance of acetyl-CoA.[8][9]

Materials:

-

Purified CAT enzyme or bacterial cell lysate containing CAT

-

Tris-HCl buffer (0.2 M, pH 7.8)

-

Acetyl-CoA solution (1 mM)

-

Chloramphenicol solution (1 mM)

-

DTNB [5,5′-dithio-bis(2-nitrobenzoic acid)] solution (10 mM)

-

This compound stock solution (for inhibition studies)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.25 mL of 0.2 M Tris-HCl (pH 7.8), 0.05 mL of 1 mM acetyl-CoA, 0.05 mL of 10 mM DTNB, and 0.1 mL of the enzyme extract.[8][9]

-

For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for a defined period before starting the reaction.

-

Initiate the reaction by adding 0.05 mL of 1 mM chloramphenicol.[8][9]

-

Immediately measure the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free sulfhydryl group of CoASH (a product of the CAT reaction) with DTNB to produce 5-thio-2-nitrobenzoate, which absorbs at 412 nm.

-